molecular formula C15H12BrN3O2 B8351798 6-bromo-2-methyl-4-nitro-1-(phenylmethyl)-1H-benzimidazole

6-bromo-2-methyl-4-nitro-1-(phenylmethyl)-1H-benzimidazole

Cat. No.: B8351798
M. Wt: 346.18 g/mol
InChI Key: FOUMKRLNAQMHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-methyl-4-nitro-1-(phenylmethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C15H12BrN3O2 and its molecular weight is 346.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

1-benzyl-6-bromo-2-methyl-4-nitrobenzimidazole

InChI

InChI=1S/C15H12BrN3O2/c1-10-17-15-13(7-12(16)8-14(15)19(20)21)18(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

FOUMKRLNAQMHQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=C(C=C2[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-2-methyl-4-nitro-1H-benzo[d]imidazole, prepared as described in Example 1 (22 g), (bromomethyl)benzene (15 g) and K2CO3 (35 g) in DMF (250 mL) was stirred at 60° C. for 2 h. The reaction mixture was cooled to room temperature and filtered. The filtrate was then poured into water. It was then filtered to afford a solid and the solid was washed with water and then dried in-vacuo to afford the desired product (28 g, 93%). 1H NMR (300 MHz, DMSO-d6): δ ppm 2.60 (s, 3H), 5.62 (s, 2H), 7.12-7.15 (m, 2H), 7.29-7.39 (m, 3H), 8.12 (d, 1H, J=1.8 Hz), 8.32 (d, 1H, J=1.8 Hz); LC-MS: m/e=346 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
35 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
93%

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